![molecular formula C11H8Cl2N2OS B1487094 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098020-37-0](/img/structure/B1487094.png)
6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as 6-DCPMT, is a small molecule that has been extensively studied in the scientific community due to its potential therapeutic applications. It is a derivative of pyrimidine, a heterocyclic aromatic compound, and is composed of two chlorine atoms and a methylthio group. The compound has been found to be active against a variety of diseases and disorders, including cancer, inflammation, and neurological disorders. In
Scientific Research Applications
Movement and Deposition in Residences
Research has explored the post-application movement and deposition of organophosphorus pesticides in residences, which includes compounds structurally similar to 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one. The study focused on monitoring these pesticides' distribution and assessing potential exposures via respiration and dermal contact/oral ingestion, providing insights into the translocation of these compounds and their accessibility to human contact after interior and exterior applications (Lewis et al., 2001).
Treatment of Human Malignancies
Another study evaluated the combination of a diaminopyrimidine (structurally related to 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one) and folinic acid for treating advanced human malignancies. This research provided valuable data on the safety and preliminary results of using diaminopyrimidine compounds in cancer treatment, suggesting the need for further trials, especially for tumors in specific sites where current drug treatments are relatively ineffective (Price & Hill, 1981).
Dermatitis from Chemical Exposure
Exposure to chemicals related to 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can lead to dermatitis, as shown in a case study of a chemical process technician. This study highlighted the occupational risks associated with handling certain chemicals and the potential for developing skin conditions as a result of exposure (Sommer et al., 1999).
Metabolism and Toxicokinetics in Poisoning Cases
Research into the metabolic fate of organophosphorothioate-type insecticides in humans, which are structurally similar to 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, provides insight into the human body's response to high dosages of these compounds. The study identified previously unknown biotransformation routes and metabolic profiles, contributing to the understanding of the toxicokinetics and metabolism of these substances in acute poisoning cases (Bicker et al., 2005).
properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-7(12)4-8(13)3-6/h2-5H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANPCWFVOBPCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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